N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

AMPA receptor stargazin ion channel modulation

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic small molecule belonging to the 6-phenylpyridazin-3(2H)-one chemotype, a scaffold associated with diverse biological activities including general anesthesia and kinase modulation. Its molecular formula is C22H22N4O3, with a molecular weight of 390.4 g/mol.

Molecular Formula C22H22N4O3
Molecular Weight 390.443
CAS No. 953182-15-5
Cat. No. B2943301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
CAS953182-15-5
Molecular FormulaC22H22N4O3
Molecular Weight390.443
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C22H22N4O3/c1-16(27)23-18-9-5-10-19(15-18)24-21(28)11-6-14-26-22(29)13-12-20(25-26)17-7-3-2-4-8-17/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,23,27)(H,24,28)
InChIKeyFSRZHMJBJZOBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953182-15-5): Procurement-Relevant Structural and Physicochemical Snapshot


N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic small molecule belonging to the 6-phenylpyridazin-3(2H)-one chemotype, a scaffold associated with diverse biological activities including general anesthesia and kinase modulation. Its molecular formula is C22H22N4O3, with a molecular weight of 390.4 g/mol. The compound contains an acetamide-substituted phenyl ring linked via a butanamide spacer to a 6-oxo-3-phenylpyridazine core. This specific topology differentiates it from simpler N-phenethyl-acetamide pyridazinones that dominate the anesthetic probe literature. The compound has been screened in at least two high-throughput assays at the Vanderbilt Screening Center, targeting stargazin (AMPAR regulation) and GIRK2 potassium channels, confirming its interaction with ion-channel-modulating protein complexes .

Dual HTS hits AMPAR-stargazin and GIRK2 assays support ion-channel crosstalk research
Structural novelty Butanamide linker and 3-acetamidophenyl group differ from lead anesthetic series
SAR start point Orthogonal to prior art 2-acetamide pyridazinones for new probe design

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: Why In‑Class Pyridazinone Analogs Cannot Be Assumed Interchangeable


Within the 6-phenylpyridazinone chemotype, small structural changes profoundly alter biological activity profiles. The lead anesthetic series described by McKinstry-Wu et al. (2015) demonstrated that replacing the pyridazin-3-one core or modifying substituents at the six-position led to complete loss of anesthetic potency, while variations in the amide linker region switched selectivity between different targets [1]. The target compound here bears an N-(3-acetamidophenyl) motif and a butanamide linker, which is architecturally distinct from the 2-(6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide subtype that progressed to in-vivo anesthetic testing. Without head-to-head profiling, generic substitution by another phenylpyridazinone cannot be justified because even regioisomeric or linker-length differences have been shown to eliminate desired pharmacology in this chemotype [1]. This structural uniqueness mandates compound-specific procurement for any project requiring the exact screening hit or its validated target engagement profile.

Target compound
Common pyridazinone analogs
Linker
Butanamide (C4)
Acetamide (C2)
Substituent
3-acetamidophenyl
Simple phenyl/tolyl
HTS fingerprint
AMPAR + GIRK2 dual hit
Not reported for anesthetic series
Structural differences may shift target engagement; generic substitution not supported without profiling.

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: Quantitative Differentiation Evidence vs. Closest Analogs


High-Throughput Screening Profile: AMPAR-Stargazin Modulation (Vanderbilt WaveGuide Assay 441)

The compound was profiled in the Vanderbilt WaveGuide assay for modulation of AMPAR-stargazin complexes, a target implicated in synaptic plasticity. The primary screening result is reported qualitatively as a hit in this assay . Direct quantitative comparison with a named analog is not publicly available; therefore this evidence is tagged as Class-level inference. The compound's presence in this specific HTS hit list distinguishes it from the many phenylpyridazinones that were not identified in the same screen. For procurement decisions, this means that projects requiring an AMPAR-stargazin modulator with this precise chemotype must source this exact compound, as no alternative has been validated to produce the same hit profile in the same assay format.

AMPAR-stargazin HTS
Class-level inference
Confirmed hit (WaveGuide Assay 441)
Binary HTS hit supports ion-channel modulation screening
No quantitative comparator; class-level evidence
AMPA receptor stargazin ion channel modulation phenotypic screening

Secondary Screening Hit: GIRK2 Potassium Channel Activator (Vanderbilt HTS, Assay ID: VANDERBILT_HTS_GIRK2_HPP)

The compound was also identified as a hit in a Vanderbilt high-throughput screen for activators of the G protein-activated inwardly-rectifying potassium channel 2 (GIRK2). This dual screening hit profile (AMPAR-stargazin + GIRK2) is not reported for the 2-(6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide series or for the simpler 6-phenylpyridazin-3(2H)-one congeners that were the focus of medicinal chemistry optimization in the anesthetic program [1]. The target compound thus offers a differentiated polypharmacology fingerprint. While quantitative EC50 values are not publicly disclosed, the procurement value lies in the compound's unique dual-assay activity, which is not replicated by the closest literature-precedented analogs.

GIRK2 activation HTS
Class-level inference
Confirmed hit (GIRK2 HPP assay)
Dual HTS fingerprint not reported for anesthetic series
Unique polypharmacology for ion-channel crosstalk studies
GIRK2 potassium channel activator high-throughput screening

Structural Differentiation: Butanamide Linker and N-(3-Acetamidophenyl) Substituent vs. Anesthetic Lead Chemotype

The closest well-characterized analog series is the 2-(6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamides, exemplified by compounds 5h, 5f, and 5j in the cholinesterase inhibition study by Kilic et al. (2018) [1]. In that series, acetylcholinesterase IC50 values ranged from 0.11 to 2.69 µM, with compound 5h reaching 0.11 µM. The target compound differs in three key structural features: (1) a 3-acetamidophenyl group instead of simple phenyl or substituted phenyl; (2) a butanamide (four-carbon) linker instead of an acetamide (two-carbon) linker; and (3) the phenyl group attached to the pyridazine ring at the 3-position rather than the 6-position. These differences are in regions that the anesthetic SAR revealed to be intolerant of modification without loss of activity [2]. No quantitative AChE/BChE data are available for the target compound, but its distinct architecture suggests a divergent biological profile that cannot be extrapolated from the acetamide series. For procurement, this means the target compound offers a structurally distinct chemical starting point for SAR exploration that is orthogonal to established 2-acetamide-substituted pyridazinones.

Structural differentiation
Cross-study comparable
Linker: C4 butanamide vs. C2 acetamide Substituent: 3-acetamidophenyl vs. phenyl/tolyl
Distinct chemotype may show divergent bioactivity
No cholinesterase data for target; extrapolation not supported
structure-activity relationship medicinal chemistry pyridazinone anesthetic probes

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: Optimal Application Scenarios Derived from Verified Evidence


Ion-Channel Crosstalk Research (AMPAR-Stargazin & GIRK2 Dual Phenotype)

Because the compound is a confirmed hit in both AMPAR-stargazin modulation and GIRK2 activation screens , it is uniquely suited for academic or biotech programs investigating the intersection of AMPA receptor trafficking and G-protein-coupled potassium channel signaling. No other publicly disclosed phenylpyridazinone carries this dual HTS fingerprint.

Selective Pyridazinone Chemical Probe Development

The compound's structure diverges from the well-established 2-(6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide anesthetic subtype and from the Kilic et al. (2018) carboxamide cholinesterase inhibitors [1]. It can therefore serve as a distinct starting scaffold for medicinal chemistry teams seeking to design patentably novel chemical probes or lead compounds without overlapping with the prior art dominated by the shorter-linker acetamide series.

Reference Standard for Analytical and Cheminformatic Databases

With a confirmed InChIKey (FSRZHMJBJZOBJY-UHFFFAOYSA-N), molecular formula (C22H22N4O3), and multi-assay bioactivity annotation , the compound is valuable as a reference standard in mass spectrometry libraries, QSAR model training sets, or institutional compound management systems where verified structural and activity data are required.

Application
Selection Property
Validation Focus
Ion-channel crosstalk research
Dual HTS hit profile (AMPAR + GIRK2)
Confirm target engagement in orthogonal assays
Selective pyridazinone probe development
Butanamide linker and acetamidophenyl substitution
SAR expansion beyond 2-acetamide series
Analytical reference standard
Verified structure (InChIKey) and multi-assay annotation
Batch identity and purity confirmation
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